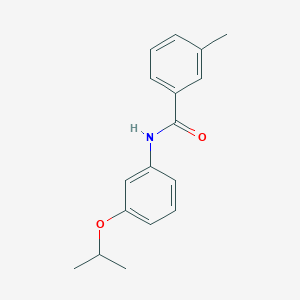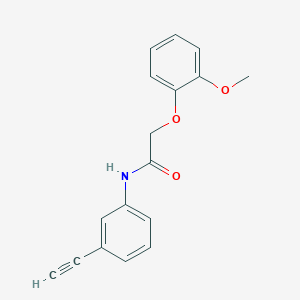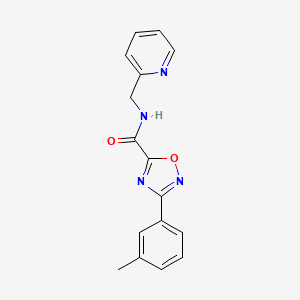![molecular formula C17H17F3N2O2 B5335631 1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine.
作用機序
The mechanism of action of 1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways and receptors. For example, studies have shown that this compound can inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used for various applications in the field of medicine. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, highlighting the need for careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for the use of 1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine in scientific research. One potential direction is the development of novel therapeutic agents based on the structure of this compound. For example, researchers could explore the use of analogs of this compound with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to a better understanding of its biological effects and potential therapeutic applications. Finally, researchers could explore the use of this compound in combination with other compounds to enhance its therapeutic potential.
合成法
The synthesis of 1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine can be achieved through a multistep process involving the reaction of furoic acid with 3-(trifluoromethyl)benzylamine, followed by the addition of piperazine. This method has been described in detail in various scientific publications and has been shown to yield high purity and yield of the final product.
科学的研究の応用
1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its ability to modulate neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
furan-2-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-4-1-3-13(11-14)12-21-6-8-22(9-7-21)16(23)15-5-2-10-24-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDSSJXYDRPMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol](/img/structure/B5335553.png)

![(3R*,3aR*,7aR*)-1-(6-ethylpyrimidin-4-yl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5335570.png)
![N-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5335571.png)
![3-(4-fluorobenzyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5335589.png)
![2-cyclohexyl-7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5335596.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5335603.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5335610.png)


![2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)


